molecular formula C8H6BrNOS B1377615 (6-Bromo-1,3-benzothiazol-2-yl)methanol CAS No. 1188233-15-9

(6-Bromo-1,3-benzothiazol-2-yl)methanol

Cat. No. B1377615
M. Wt: 244.11 g/mol
InChI Key: JBLBHKPUSANPJP-UHFFFAOYSA-N
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Description

“(6-Bromo-1,3-benzothiazol-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . This compound has been shown to have antimicrobial activity and can be used as luminescing biosensors .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” is characterized by a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzene ring exhibits substantially higher cyclic π-electron delocalization than the thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” include a molecular weight of 244.11 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has shown that compounds related to (6-Bromo-1,3-benzothiazol-2-yl)methanol are valuable intermediates in organic synthesis. For instance, Prashad et al. (2001) developed a practical method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines using magnesium and methanol, a reaction that tolerates sensitive functional groups like bromo, chloro, cyano, and ester. This illustrates the compound's role in facilitating the preparation of complex molecules with high functional group compatibility (Prashad, Liu, & Repič, 2001).

Catalysis

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, as described by Ghorbanloo and Alamooti (2017), showcases the use of benzothiazole derivatives in catalysis. The resulting material catalyzes the oxidation of primary alcohols and hydrocarbons, offering a reusable and efficient catalyst that underscores the importance of (6-Bromo-1,3-benzothiazol-2-yl)methanol derivatives in catalytic applications (Ghorbanloo & Alamooti, 2017).

Material Science

In the domain of material science, Roh et al. (2009) investigated Zn(II)-chelated complexes based on benzothiazole derivatives for their electroluminescent device properties. These studies reveal how modifications to the benzothiazole structure, including the introduction of bromo groups, can significantly impact the photophysical properties of materials, leading to potential applications in organic light-emitting diodes (OLEDs) (Roh et al., 2009).

Safety And Hazards

“(6-Bromo-1,3-benzothiazol-2-yl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are considered valuable for the development of new drugs and materials due to their high biological activity and reactivity . Future research may focus on developing new synthetic approaches and patterns of reactivity for these compounds .

properties

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLBHKPUSANPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-1,3-benzothiazol-2-yl)methanol

CAS RN

1188233-15-9
Record name (6-bromo-1,3-benzothiazol-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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